5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a piperidine moiety, which includes a hydroxyl group and a methyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally include the use of catalysts and controlled temperatures to ensure the desired product is obtained
Chemical Reactions Analysis
5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, although it is not currently used in clinical settings.
Industry: Limited use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s furan ring and piperidine moiety allow it to interact with various enzymes and receptors, potentially affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde include other furan derivatives and piperidine derivatives. Some examples are:
5-Hydroxymethylfurfural: A furan derivative used in the synthesis of various chemicals.
4-Hydroxy-3-methylpiperidine: A piperidine derivative with similar structural features.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(4-hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-6-12(5-4-10(8)14)11-3-2-9(7-13)15-11/h2-3,7-8,10,14H,4-6H2,1H3 |
InChI Key |
RKSIZISCVXRAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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